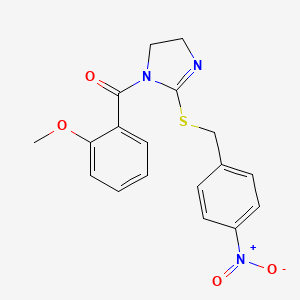

(2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted with a thioether-linked 4-nitrobenzyl group at position 2 and a 2-methoxyphenyl methanone moiety at position 1.

Properties

IUPAC Name |

(2-methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-16-5-3-2-4-15(16)17(22)20-11-10-19-18(20)26-12-13-6-8-14(9-7-13)21(23)24/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOYNFFCLCACBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylacetic acid with 4-nitrobenzyl chloride in the presence of a base to form the corresponding ester. This ester is then subjected to thioetherification with 4,5-dihydro-1H-imidazole-1-thiol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Its structure allows it to act as an inhibitor of cysteine proteases, which are enzymes often overexpressed in cancer cells. Inhibiting these enzymes can lead to reduced tumor growth and increased apoptosis in cancerous cells. Studies have shown that derivatives of imidazole compounds, including those similar to (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, demonstrate cytotoxic effects against various human cancer cell lines, such as HeLa and MCF-7 .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. Research on related imidazole derivatives has shown promising antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) .

2.1 Mechanism of Action

The biological activity of (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is largely attributed to its interaction with cysteine proteases. These enzymes play crucial roles in cellular processes, including apoptosis and cell cycle regulation. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce programmed cell death .

2.2 Structure-Activity Relationship (SAR)

Studies have focused on the structure-activity relationship of imidazole derivatives to optimize their biological activity. Modifications to the nitrobenzyl group or the methoxyphenyl moiety can enhance potency and selectivity against specific targets. For instance, variations in substituents can significantly impact the compound's ability to inhibit protease activity or exhibit cytotoxic effects .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique properties of (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone allow it to be utilized in the synthesis of novel materials. Its reactivity can be harnessed in polymer chemistry for creating materials with specific functionalities or enhanced mechanical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not well-studied. its structural components suggest that it may interact with biological targets through various pathways. For instance, the nitro group could undergo bioreduction to form reactive intermediates, while the imidazole moiety might interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural features with the target molecule, differing primarily in substituents on the imidazole ring and aromatic groups:

Key Observations:

This contrasts with the methylthio group in , which is less electron-withdrawing but more lipophilic. The 2-methoxyphenyl group donates electrons via its methoxy substituent, balancing the nitro group’s electronic effects. Similar balancing is seen in with a 4-nitrophenyl/trifluoromethylbenzylthio combination.

Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.

Synthetic Pathways: Thioether formation via nucleophilic substitution (e.g., reacting α-halogenated ketones with thiols) is a common strategy, as seen in . The target compound’s synthesis likely involves similar steps, such as coupling 4-nitrobenzyl mercaptan with a halogenated imidazole precursor. Methanone linkages (e.g., aryl ketones) are typically introduced via Friedel-Crafts acylation or nucleophilic acyl substitution, as described in .

Biological Activity

The compound (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.40 g/mol

- Key Functional Groups : Methoxyphenyl group, nitrobenzyl thioether, and imidazole ring.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to the one in focus can inhibit various bacterial strains and fungi. For instance, a related imidazole derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Potential

The anticancer activity of imidazole derivatives has been extensively studied. For example, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. A study reported that imidazole compounds could induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death . The compound's ability to interact with these proteins may contribute to its anticancer effects.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via Bcl-2 inhibition |

| Compound B | HeLa (cervical cancer) | 8.3 | Cell cycle arrest at G1 phase |

| Target Compound | A431 (skin cancer) | 10.0 | Modulation of apoptotic pathways |

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. The target compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study evaluated the anticancer potential of various imidazole derivatives, including those structurally related to the target compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with IC values ranging from 8 µM to 15 µM depending on the specific structural modifications . -

Evaluation of Antimicrobial Properties :

In a comparative analysis, a series of imidazole compounds were tested against a panel of bacterial strains. The results showed that modifications such as the introduction of a nitro group enhanced antibacterial activity significantly . The target compound's nitrobenzyl thioether moiety likely contributes to its enhanced efficacy. -

Mechanistic Insights :

Mechanistic studies have revealed that imidazole derivatives can modulate key signaling pathways involved in apoptosis and inflammation. For example, one study highlighted that certain derivatives activate caspase pathways leading to programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.